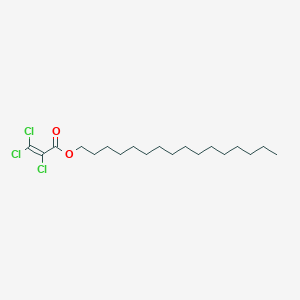
Ethyl 1-ethylcyclopentyl oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-ethylcyclopentyl oxalate is an organic compound that belongs to the class of oxalate esters. Oxalate esters are derived from oxalic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an ethyl group attached to a cyclopentyl ring, which is further esterified with oxalic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-ethylcyclopentyl oxalate typically involves the esterification of oxalic acid with 1-ethylcyclopentanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows: [ \text{Oxalic acid} + \text{1-ethylcyclopentanol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1-ethylcyclopentyl oxalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield oxalic acid and 1-ethylcyclopentanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed:
Hydrolysis: Oxalic acid, 1-ethylcyclopentanol.
Reduction: 1-ethylcyclopentanol.
Substitution: Various substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-ethylcyclopentyl oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 1-ethylcyclopentyl oxalate involves its interaction with various molecular targets. The ester bond in the compound can undergo hydrolysis, leading to the release of oxalic acid and 1-ethylcyclopentanol. These products can further participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Ethyl 1-ethylcyclopentyl oxalate can be compared with other oxalate esters such as:
Diethyl oxalate: Similar in structure but lacks the cyclopentyl ring, making it less sterically hindered.
Methyl oxalate: Contains a methyl group instead of an ethyl group, leading to different reactivity and physical properties.
Cyclopentyl oxalate: Similar cyclopentyl ring but lacks the ethyl group, affecting its chemical behavior.
Uniqueness: The presence of both an ethyl group and a cyclopentyl ring in this compound makes it unique in terms of its steric and electronic properties, influencing its reactivity and applications in various fields.
Propiedades
Número CAS |
677775-90-5 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-O-ethyl 2-O-(1-ethylcyclopentyl) oxalate |
InChI |
InChI=1S/C11H18O4/c1-3-11(7-5-6-8-11)15-10(13)9(12)14-4-2/h3-8H2,1-2H3 |
Clave InChI |
VSQUTVFCAVFGHW-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCC1)OC(=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


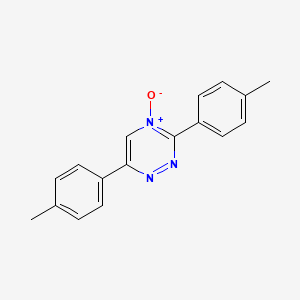
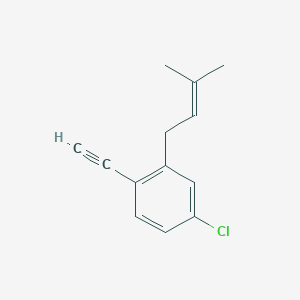
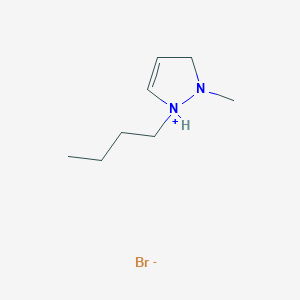
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)

![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)
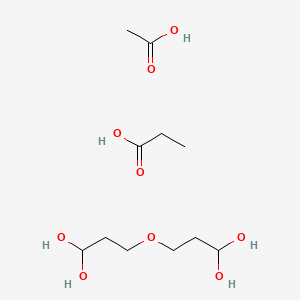
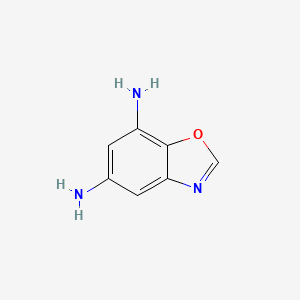
![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
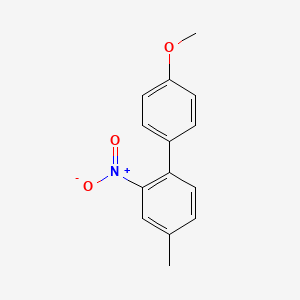
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)

![Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane](/img/structure/B12528633.png)
